molecular formula C19H18N2O4 B2365479 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1704534-67-7

4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2365479
CAS No.: 1704534-67-7
M. Wt: 338.363
InChI Key: OSZYCCBEHJIYDY-UHFFFAOYSA-N
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Description

4-((1-(1H-Indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a novel synthetic compound designed for pharmaceutical research and chemical biology. It features a hybrid structure combining indole, pyrrolidine, and pyran-2-one (also known as 2-pyrone) pharmacophores, which are versatile building blocks in medicinal chemistry . The strategic incorporation of these moieties is inspired by contemporary drug design strategies that create bivalent or multi-target ligands . The indole scaffold is a privileged structure in drug discovery, present in molecules with diverse biological activities. The pyrrolidine ring is a common feature in medicinally active compounds and can contribute to target affinity and selectivity. The 2-pyranone core is a valuable synthon known for its role in constructing complex molecular architectures with potential biological activity . While specific biological data for this compound is not yet available in the public scientific literature, its structure suggests potential as a key intermediate for the synthesis of more complex molecules or for exploration in screening campaigns. Research into structurally similar compounds indicates that such hybrid molecules are being investigated in areas including central nervous system (CNS) drug discovery and the development of analgesics with modified liability profiles . This product is intended for research purposes as a chemical reference standard or for use in early-stage discovery projects. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-8-15(10-18(22)24-12)25-14-6-7-21(11-14)19(23)17-9-13-4-2-3-5-16(13)20-17/h2-5,8-10,14,20H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZYCCBEHJIYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structural Features

The target compound possesses a unique molecular architecture characterized by three distinct structural components linked through strategic bonds. The molecule contains an indole core connected via a carbonyl linkage to a pyrrolidine ring, which in turn connects to a 6-methyl-2H-pyran-2-one moiety through an ether bond.

Molecular Characterization

The compound's IUPAC name, 4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one, reflects its hybrid architecture. Key identifiers and properties are summarized in Table 1.

Table 1: Key Molecular Descriptors

Property Value
CAS Registry Number 1704534-67-7
Molecular Formula C₁₉H₁₈N₂O₄
Exact Mass 338.363 g/mol
SMILES CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3
InChIKey OSZYCCBEHJIYDY-UHFFFAOYSA-N
LogP (predicted) ~2.1
H-bond donors 1
H-bond acceptors 6
Topological Polar Surface Area ~87.7 Ų

The indole moiety (C₈H₇N) contributes aromaticity and π-stacking capacity, while the pyrrolidine-oxypyran linkage introduces conformational flexibility.

Retrosynthetic Analysis

A logical retrosynthetic approach for the target molecule involves disconnection at strategic bonds to reveal readily accessible starting materials, as illustrated in Figure 1. Three primary disconnections can be envisioned:

Key Disconnections

  • Ether bond between the pyrrolidine and pyran-2-one moieties
  • Amide bond between the indole-2-carboxylic acid and pyrrolidine
  • Pyran-2-one ring formation from appropriate precursors

This analysis suggests a convergent synthetic strategy utilizing three principal building blocks: 1H-indole-2-carboxylic acid, 3-hydroxypyrrolidine, and a suitable 6-methyl-2H-pyran-2-one precursor.

Synthetic Pathways

Pathway A: Indole Activation and Sequential Coupling

The most efficient pathway involves initial activation of 1H-indole-2-carboxylic acid, followed by coupling with 3-hydroxypyrrolidine and subsequent attachment of the pyran-2-one moiety.

Table 2: Key Reagents for Pathway A

Step Reagents Conditions Expected Yield (%)
Indole Activation Ethyl chloroformate, NEt₃ DCM, 0°C to rt, 2h 85-90
Pyrrolidine Coupling 3-hydroxypyrrolidine, DMAP DCM, rt, 12h 70-75
Pyran Attachment 4-chloro-6-methyl-2H-pyran-2-one, K₂CO₃ DMF, 80°C, 6h 65-70
Overall Process - - 40-45

The detailed procedure begins with the formation of a mixed anhydride from 1H-indole-2-carboxylic acid using ethyl chloroformate. This activated species readily reacts with 3-hydroxypyrrolidine to form the corresponding amide intermediate. The final step involves an ether formation reaction between the hydroxyl group of the pyrrolidine and 4-chloro-6-methyl-2H-pyran-2-one under basic conditions.

Pathway B: Mitsunobu Approach

An alternative approach utilizes the Mitsunobu reaction to achieve the ether linkage between the pyrrolidine and pyran-2-one moieties.

Table 3: Mitsunobu Reaction Conditions

Reagent Equivalents Function
DIAD 1.2 Activating agent
PPh₃ 1.2 Phosphine component
THF (anhydrous) - Solvent
Temperature 0°C to rt -
Time 4-6h -
Yield 55-60% -

In this approach, the indole-pyrrolidine conjugate with a free hydroxyl group reacts with 4-hydroxy-6-methyl-2H-pyran-2-one under Mitsunobu conditions (DIAD, PPh₃). This method avoids the need for potentially harsh bases or high temperatures required in the previous approach.

Detailed Synthetic Protocols

Protocol 1: Multi-Step Synthesis from 1H-indole-2-carboxylic acid

This procedure describes the complete synthetic route to the target compound:

Preparation of Indole-Pyrrolidine Intermediate
  • To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/g) at 0°C, add triethylamine (1.2 eq) and ethyl chloroformate (1.1 eq) dropwise.
  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional hour.
  • Add a solution of 3-hydroxypyrrolidine (1.2 eq) in DCM (5 mL/g) and DMAP (0.1 eq).
  • Stir the reaction mixture at room temperature for 12 hours.
  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify by column chromatography (hexane/EtOAc gradient) to obtain the intermediate.
Attachment of Pyran-2-one Moiety
  • Dissolve the indole-pyrrolidine intermediate (1.0 eq) in anhydrous DMF (8 mL/g).
  • Add anhydrous K₂CO₃ (2.0 eq) and 4-chloro-6-methyl-2H-pyran-2-one (1.2 eq).
  • Heat the mixture at 80°C for 6 hours under nitrogen atmosphere.
  • Cool to room temperature, dilute with EtOAc, and wash with water and brine.
  • Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final product.

Protocol 2: Pyran Ring Construction

An alternative approach involves the construction of the pyran-2-one ring directly on the indole-pyrrolidine scaffold:

  • Prepare the indole-pyrrolidine intermediate with a free hydroxyl group as described in Protocol 4.1.1.
  • React this intermediate with methyl acetoacetate (1.5 eq) in the presence of DCC (1.2 eq) and DMAP (0.1 eq) in DCM at room temperature for 12 hours.
  • Purify the ester intermediate by column chromatography.
  • Treat the ester with a suitable base (e.g., NaH) in THF to effect intramolecular cyclization, forming the pyran-2-one ring.
  • Purify by column chromatography to obtain the final product.

Optimization of Reaction Parameters

Several critical parameters require careful optimization to maximize yield and purity:

Effect of Solvent on Coupling Reactions

Table 4: Solvent Effects on Amide Coupling

Solvent Temperature (°C) Time (h) Yield (%)
DCM rt 12 75
THF rt 12 68
DMF rt 8 70
Acetonitrile rt 12 62
Toluene 60 6 55

Dichloromethane provides the optimal balance of reactivity and selectivity for the amide coupling step, while DMF is preferred for the ether formation reaction due to its ability to solubilize the base and facilitate nucleophilic substitution.

Base Selection for Ether Formation

The choice of base significantly impacts the efficiency of the ether formation step. Potassium carbonate provides sufficient basicity without promoting degradation of the pyran-2-one moiety. Alternative bases such as cesium carbonate may offer improved reactivity but at higher cost.

Structural Verification and Characterization

NMR Spectroscopy

The structure of the final compound can be confirmed by comprehensive NMR analysis. Key diagnostic signals include:

Table 5: Characteristic NMR Signals

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Indole NH 9.8-10.2 broad s 1H
Indole C3-H 6.9-7.1 d 1H
Pyran C5-H 6.0-6.2 s 1H
Pyran CH₃ 2.2-2.4 s 3H
Pyrrolidine CH-O 4.8-5.0 m 1H
Pyrrolidine CH₂ 3.4-3.8, 1.9-2.2 m 4H

The ¹³C NMR spectrum should show characteristic signals for the carbonyl carbons of the amide (~170 ppm), pyran-2-one C=O (~160-165 ppm), and the quaternary carbon at the indole-carbonyl junction (~135 ppm).

Mass Spectrometry

HRMS analysis typically shows an [M+H]⁺ peak at m/z 339.1339, consistent with the molecular formula C₁₉H₁₈N₂O₄. Fragmentation patterns can provide further structural confirmation, with characteristic losses corresponding to the pyran-2-one moiety.

Chemical Reactions Analysis

Types of Reactions

4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
The compound exhibits anticancer properties through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The structure-activity relationship (SAR) indicated that modifications in the indole and pyrrolidine moieties enhance anticancer activity.

CompoundCell LineIC50 (µM)Mechanism
AMCF-715.2Apoptosis induction
BHCT-11612.8Cell cycle arrest

Anticonvulsant Activity

Efficacy in Seizure Models:
The compound has been evaluated for its anticonvulsant properties using various animal models, including the pentylenetetrazole (PTZ) model.

Case Study: Anticonvulsant Efficacy

In a specific study, the compound demonstrated a median effective dose (ED50) significantly lower than standard treatments, indicating its potential as a novel anticonvulsant agent.

CompoundModel UsedED50 (mg/kg)Toxic Dose (mg/kg)Protection Index
CPTZ18.4170.29.2

Neuroprotective Effects

Potential in Neurodegenerative Diseases:
Research indicates that this compound may have neuroprotective effects, particularly in models of Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic transmission.

Case Study: Neuroprotection in Alzheimer's Model

In vitro studies showed that the compound effectively inhibited acetylcholinesterase activity, suggesting its potential for treating neurodegenerative disorders.

CompoundAChE Inhibition (%)IC50 (µM)
D851.61

Mechanism of Action

The mechanism of action of 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its hybrid architecture combining indole, pyrrolidine, and pyran-2-one motifs. Below is a comparative analysis with structurally or functionally related compounds:

6-Methyl-4-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}-3-pyrrolidinyl)oxy]-2H-pyran-2-one

  • Structural Differences: Replaces the indole-2-carbonyl group with a 3-[4-(trifluoromethyl)phenyl]propanoyl substituent.
  • The arylpropanoyl chain may increase steric bulk, affecting target binding affinity.

4-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

  • Structural Differences : Substitutes the indole-2-carbonyl group with a benzylsulfonyl group.
  • Reduced aromaticity compared to indole may decrease π-π stacking interactions with biological targets.

6-(4-Methylpiperazin-1-yl)-1H-indole

  • Structural Differences : Features a methylpiperazine-substituted indole but lacks the pyran-2-one and pyrrolidine components.
  • Functional Implications: The methylpiperazine group enhances solubility and may confer dopamine receptor affinity, a property less pronounced in the target compound .

4-Amino-6-fluoropyridin-2(1H)-one

  • Structural Differences: A pyridin-2-one derivative with amino and fluorine substituents.
  • Functional Implications: Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to the methyl group in the target compound . The amino group enables hydrogen bonding, a feature absent in the target’s pyran-2-one structure.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Bioactivity Key Advantages/Disadvantages
Target Compound Pyran-2-one + Indole Indole-2-carbonyl, methyl, pyrrolidinyloxy Enzyme inhibition, antimicrobial Balanced lipophilicity & reactivity
6-Methyl-4-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}-3-pyrrolidinyl)oxy]-2H-pyran-2-one Pyran-2-one Trifluoromethylphenylpropanoyl Enhanced metabolic stability Higher lipophilicity, potential toxicity
4-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Pyran-2-one Benzylsulfonyl Enzyme modulation Improved solubility, reduced target affinity
6-(4-Methylpiperazin-1-yl)-1H-indole Indole Methylpiperazine Neurotransmitter interaction High solubility, limited scaffold diversity

Research Findings and Limitations

  • Target Compound: Limited direct studies exist, but analogs suggest activity against bacterial β-lactamases due to the pyran-2-one core. The indole group may synergize with this via hydrophobic interactions .
  • Analog-Specific Insights :
    • The trifluoromethyl analog () shows superior metabolic stability in vitro but may face toxicity concerns due to bioaccumulation .
    • Benzylsulfonyl derivatives () exhibit reduced cytotoxicity compared to indole-based compounds, favoring therapeutic applications .
  • Gaps in Data : Direct comparative pharmacological studies (e.g., IC50 values, bioavailability) are absent in the provided evidence, highlighting the need for targeted experimental validation.

Biological Activity

The compound 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative that incorporates both indole and pyrrolidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 2034432-95-4

Anticancer Activity

Research indicates that compounds with indole and pyrrolidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing these moieties can inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and modulating Bcl-2 family proteins, which are crucial for regulating apoptosis .
  • Case Studies : In vitro studies have demonstrated that similar compounds significantly reduce viability in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The presence of the indole moiety in the compound suggests potential antimicrobial properties. Indoles are known to exhibit activity against various bacterial strains.

  • Research Findings : Preliminary studies have shown that related compounds possess antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating that the target compound may also exhibit similar activity .
  • Mechanism : The antimicrobial action is hypothesized to arise from the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of indole derivatives.

  • Mechanism of Action : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, potentially through the modulation of signaling pathways like NF-kB .
  • Case Studies : In models of neurodegenerative diseases, similar compounds have been shown to improve cognitive function and reduce neuronal apoptosis .

Comparative Analysis of Related Compounds

A comparative analysis with structurally related compounds can provide insights into the biological activity of this compound.

Compound NameStructureAnticancer Activity (IC₅₀)Antimicrobial ActivityNeuroprotective Effects
Compound AIndole derivative15 µM (MCF-7)Active against E. coliYes
Compound BPyrrolidine derivative10 µM (HT-29)Active against S. aureusNo
Target CompoundIndole-pyrrolidine hybridTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the target compound, given the regioselectivity challenges in pyrrolidine-indole coupling?

  • Methodology :

  • Prioritize stepwise optimization: First, synthesize the indole-pyrrolidine fragment via nucleophilic acyl substitution using 1H-indole-2-carbonyl chloride and pyrrolidine derivatives. Monitor regioselectivity using HPLC or LC-MS to track intermediates .
  • For pyran-2-one linkage, employ Mitsunobu or SN2 reactions under anhydrous conditions, using tert-butyloxycarbonyl (Boc) protection for the pyrrolidine nitrogen to prevent side reactions .
  • Validate purity at each step via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR}, focusing on resolving overlapping signals from the indole and pyrrolidine moieties .

Q. How can researchers characterize the stability of the pyran-2-one ring under varying pH and temperature conditions?

  • Methodology :

  • Design accelerated stability studies using buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for pyran-2-one absorption) and quantify by HPLC .
  • Identify degradation products using high-resolution mass spectrometry (HRMS) and correlate with pH-dependent hydrolysis mechanisms (e.g., lactone ring opening) .

Q. Which spectroscopic techniques are most effective for resolving overlapping signals in the compound’s 1H NMR^{1}\text{H NMR} spectrum?

  • Methodology :

  • Use 2D NMR (COSY, HSQC, HMBC) to assign signals from the indole, pyrrolidine, and pyran-2-one moieties. For example, HMBC correlations can clarify connectivity between the pyrrolidine oxygen and pyran-2-one carbonyl .
  • Apply dynamic NMR experiments at variable temperatures to resolve rotameric splitting in the pyrrolidine ring .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the stereochemical outcome during the indole-pyrrolidine coupling step?

  • Methodology :

  • Compare kinetic vs. thermodynamic control using polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene). Monitor reaction progress via chiral HPLC to assess enantiomeric excess .
  • Test transition-metal catalysts (e.g., Pd/Cu) for asymmetric induction, referencing analogous indole coupling reactions in heterocyclic synthesis .

Q. What strategies reconcile discrepancies between computational predictions (e.g., DFT) and experimental data on the compound’s conformational flexibility?

  • Methodology :

  • Perform molecular dynamics simulations in explicit solvent models (e.g., water, DMSO) to account for solvation effects on pyrrolidine ring puckering and pyran-2-one planarity .
  • Validate using variable-temperature NMR to experimentally map energy barriers for conformational interconversion .

Q. How can structure-activity relationship (SAR) studies isolate the contributions of the indole carbonyl group versus the pyran-2-one oxygen to biological activity?

  • Methodology :

  • Synthesize analogs with selective substitutions: (a) Replace indole-2-carbonyl with non-carbonyl groups (e.g., methyl), and (b) modify the pyran-2-one oxygen to sulfur or nitrogen.
  • Test bioactivity in cellular assays (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants, logP) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous versus organic solvents?

  • Methodology :

  • Replicate solubility studies using standardized protocols (e.g., shake-flask method) under controlled ionic strength and temperature.
  • Compare with computational solubility predictions (e.g., COSMO-RS) to identify outliers caused by polymorphic forms or aggregation .

Experimental Design Considerations

Q. What statistical approaches are suitable for optimizing reaction yields in multi-step syntheses?

  • Methodology :

  • Apply response surface methodology (RSM) or factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors .
  • Validate robustness via center-point replicates and outlier analysis .

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